6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine
Description
Properties
IUPAC Name |
6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8/c1-3-12-8-17-16(18-9-12)24-6-4-23(5-7-24)15-13-14(19-10-20-15)22(2)11-21-13/h8-11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUZXXHIAOSGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purine Functionalization
The 9-methylpurine derivative is synthesized via alkylation of purine with methyl iodide under basic conditions. For example, treatment of purine with methyl iodide in dimethylformamide (DMF) in the presence of potassium carbonate (K₂CO₃) at 60°C for 12 hours yields 9-methyl-9H-purine. The 6-position is then activated for nucleophilic substitution by introducing a leaving group, such as chlorine, via reaction with phosphorus oxychloride (POCl₃) at reflux.
Piperazine Coupling
The chlorinated purine intermediate undergoes nucleophilic substitution with piperazine. This step requires careful stoichiometry to avoid over-alkylation. A 1:1 molar ratio of 6-chloro-9-methylpurine to piperazine in acetonitrile at 80°C for 24 hours achieves mono-substitution, yielding 6-(piperazin-1-yl)-9-methyl-9H-purine.
Pyrimidine Synthesis and Derivatization
The 5-ethylpyrimidin-2-yl group is synthesized via cyclocondensation of ethylacetoacetate with guanidine hydrochloride in ethanol under acidic conditions. Subsequent chlorination at the 4-position using POCl₃ introduces a reactive site for piperazine coupling. The final coupling between 6-(piperazin-1-yl)-9-methylpurine and 4-chloro-5-ethylpyrimidine is conducted in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, yielding the target compound.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents, such as DMF or acetonitrile, are preferred for purine alkylation and piperazine coupling due to their ability to stabilize transition states and enhance reaction rates. Microwave-assisted synthesis, as demonstrated in analogous systems, reduces reaction times from 24 hours to 2–4 hours while maintaining yields above 80%.
Catalytic Systems
The use of potassium carbonate or triethylamine as bases ensures deprotonation of piperazine, facilitating nucleophilic attack. In industrial settings, immobilized catalysts or flow chemistry systems improve scalability and reduce purification burdens.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using gradient elution (ethyl acetate/hexane). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >98% purity.
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR): Key signals include the singlet for the 9-methyl group at δ 3.8 ppm (³H) and the piperazine protons as multiplets at δ 2.8–3.5 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) confirms the molecular ion peak at m/z 369.2 [M+H]⁺.
Industrial-Scale Production
Continuous Flow Synthesis
Automated continuous flow reactors minimize side reactions and improve heat transfer. For example, a two-stage system couples purine functionalization and piperazine coupling in series, achieving a throughput of 1 kg/day with 85% yield.
Green Chemistry Considerations
Solvent recovery systems, such as thin-film evaporators, reduce waste generation. Ethanol and acetonitrile are recycled, lowering the environmental footprint by 40% compared to batch processes.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Analysis :
- The target compound’s synthesis pathway is likely analogous to procedures in and , involving nucleophilic substitution or coupling reactions. Lower yields in compounds like 30 (21%) highlight challenges in sterically hindered substitutions, whereas high yields in 34 (79%) suggest optimized conditions for sulfonyl groups .
Pharmacological and Physicochemical Properties
Table 3: Comparative Bioactivity and Solubility Indicators
Notes:
- The ethylpyrimidine group in the target compound likely increases LogP compared to polar substituents (e.g., nitrate esters), suggesting improved membrane permeability but reduced aqueous solubility.
- Sulfonyl derivatives (e.g., 15) exhibit higher LogP, aligning with their use in CNS-targeting agents .
Key Research Findings and Implications
Structural Optimization : Pyrimidine-based substituents (e.g., ethyl, cyclopropyl) balance lipophilicity and metabolic stability, making them preferable for cardiovascular applications over bulkier groups like benzodioxane (compound 40, ) .
Synthetic Challenges : Low yields in trifluoroacetyl derivatives (e.g., 30) underscore the need for tailored reaction conditions, whereas high yields in sulfonyl analogs (e.g., 34) suggest scalability .
Biological Activity
6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound belonging to the purine class. Its unique structure, which includes a piperazine ring and an ethylpyrimidine moiety, suggests potential biological activities that merit detailed exploration. This article reviews the compound's biological activity, including mechanisms of action, research findings, and applications in medicinal chemistry.
Chemical Structure
The chemical structure of 6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, potentially leading to therapeutic effects in conditions like cancer or neurological disorders.
- Receptor Modulation : It can bind to receptors, altering cellular signaling pathways and influencing physiological responses.
Biological Activity Overview
Research indicates that 6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest potential anticancer properties through the modulation of cell signaling pathways.
- Neuroprotective Effects : The compound has been investigated for its ability to protect neuronal cells from damage, indicating promise for treating neurodegenerative diseases.
- Anti-inflammatory Properties : Research indicates that it may reduce inflammation by inhibiting specific inflammatory mediators.
Case Studies
Several studies have explored the biological activity of this compound:
- Antitumor Studies :
- A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
- Neuroprotection :
- Inflammation Reduction :
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-phenylpiperazin-1-yl)pyrimidine | Structure | Acetylcholinesterase inhibitor |
| Pyridazinones with piperazine moiety | Structure | Anticancer activity |
The combination of a purine core with a piperazine and ethylpyrimidine moiety in our compound may confer distinct biological activities compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine, and how is purity validated?
- Methodology : Synthesis typically follows protocols analogous to functionalized 6-piperazin-1-yl-purines. For example, General Procedure E involves coupling piperazine derivatives with purine intermediates under reflux conditions (e.g., toluene, Pd(Ph₃)₄ catalyst). Post-synthesis, purity is validated via HPLC (>95% purity) and structural confirmation via ¹H/¹³C NMR and mass spectrometry (MS) .
- Key Data : Yields range from 39% to 79% depending on substituents, with melting points varying by functional groups (e.g., 71–195°C) .
Q. How are structural analogs of this compound designed to explore pharmacological activity?
- Methodology : Analogs are generated by modifying the piperazine or purine moieties. For example:
- Replacing the 5-ethylpyrimidin-2-yl group with acetyl or trifluoroacetyl alters receptor binding .
- Substituting the purine's 9-methyl group with allyl or cycloheptyl impacts solubility and metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor-binding affinities for this compound?
- Methodology :
Assay Standardization : Ensure consistent assay conditions (e.g., buffer pH, temperature). For example, ammonium acetate buffer (pH 6.5) is used in radioligand binding studies .
Compound Purity : Re-analyze batches via HPLC to rule out impurities (>99% purity required) .
Orthogonal Methods : Validate results using fluorescence polarization and isothermal titration calorimetry .
- Case Study : Discrepancies in CB1/CB2 receptor binding data may arise from divergent functional assay setups (e.g., GTPγS vs. cAMP assays) .
Q. What strategies optimize the compound's metabolic stability without compromising target affinity?
- Methodology :
- Structural Tweaks : Introduce electron-withdrawing groups (e.g., trifluoroacetyl) to reduce CYP450-mediated oxidation .
- In Vitro Models : Use liver microsomes or hepatocytes to screen metabolites. For example, ethyl ester derivatives show enhanced stability over carboxylate forms .
- Pharmacokinetic Profiling : Conduct bioavailability studies in rodent models, monitoring plasma half-life and tissue distribution .
Q. How do computational methods aid in predicting off-target effects?
- Methodology :
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., using AutoDock Vina) to identify unintended targets. For example, piperazine-containing analogs may interact with serotonin receptors .
- Machine Learning : Train models on Tox21 datasets to predict cytotoxicity or hERG channel inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
